molecular formula C11H21NO3 B2793607 Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate CAS No. 2248258-91-3

Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate

Cat. No.: B2793607
CAS No.: 2248258-91-3
M. Wt: 215.293
InChI Key: SAHUBKZNNCJFIC-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C11H21NO3 This compound is characterized by a cyclobutane ring substituted with an amino group, an ethoxy group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl 2,2-dimethyl-3-oxobutanoate with ethylamine in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:

    Ethyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate: Lacks the ethoxy group, resulting in different chemical properties.

    Ethyl 1-amino-3-methoxy-2,2-dimethylcyclobutane-1-carboxylate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and interactions.

    Ethyl 1-amino-3-ethoxy-2,2-dimethylcyclopropane-1-carboxylate: Has a cyclopropane ring instead of a cyclobutane ring, leading to different steric and electronic effects.

Properties

IUPAC Name

ethyl 1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-14-8-7-11(12,10(8,3)4)9(13)15-6-2/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHUBKZNNCJFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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